N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(2,3,6-trimethylphenoxy)acetamide
Overview
Description
“N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(2,3,6-trimethylphenoxy)acetamide” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound, attached to a bromophenyl group, a trimethylphenoxy group, and an acetamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the thiazole ring, followed by the introduction of the bromophenyl, trimethylphenoxy, and acetamide groups. The exact synthesis process would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The thiazole ring would provide a planar, aromatic center to the molecule, while the bromophenyl and trimethylphenoxy groups would add additional complexity and potential sites for reactivity .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. The bromine atom on the bromophenyl group could be a site for nucleophilic aromatic substitution reactions. The acetamide group could undergo hydrolysis to form an amine and a carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to similar compounds without a halogen .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(2,3,6-trimethylphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O2S/c1-12-4-5-13(2)19(14(12)3)25-10-18(24)23-20-22-17(11-26-20)15-6-8-16(21)9-7-15/h4-9,11H,10H2,1-3H3,(H,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMMHNVNUMHHKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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